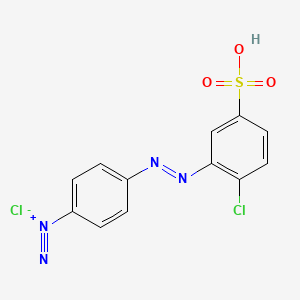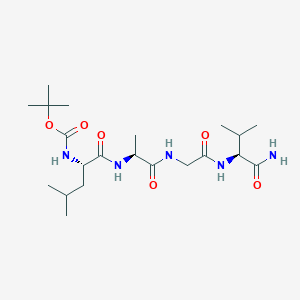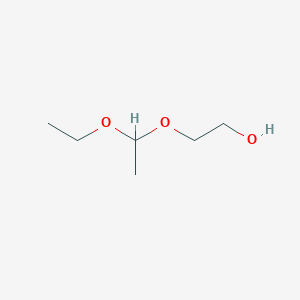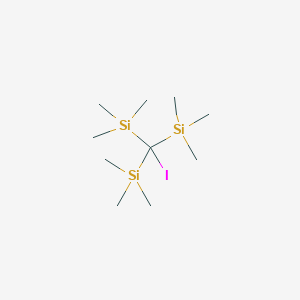
Manganese--nickel (1/5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese–nickel (1/5) is a compound consisting of manganese and nickel in a 1:5 ratio. This compound is part of a broader class of materials known as transition metal oxides, which are known for their diverse chemical and physical properties. Manganese and nickel are both transition metals, and their combination results in a compound with unique characteristics that are valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of manganese–nickel (1/5) typically involves the co-precipitation method. In this process, stoichiometric amounts of manganese sulfate and nickel sulfate are dissolved in distilled water. The solution is then treated with a precipitating agent, such as sodium carbonate, under controlled pH conditions to form a mixed metal carbonate precursor. This precursor is then calcined at high temperatures to produce the final manganese–nickel oxide compound .
Industrial Production Methods
In industrial settings, the production of manganese–nickel (1/5) often involves large-scale co-precipitation followed by calcination. The process is optimized to ensure high purity and homogeneity of the final product. The use of advanced techniques such as spray pyrolysis and sol-gel methods can also be employed to produce high-quality manganese–nickel compounds .
化学反応の分析
Types of Reactions
Manganese–nickel (1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and nickel, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Manganese–nickel (1/5) can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Substitution reactions often involve the replacement of one metal ion with another, facilitated by complexing agents or ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in higher oxidation state oxides, while reduction can produce lower oxidation state compounds .
科学的研究の応用
Manganese–nickel (1/5) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: Manganese–nickel (1/5) is used in the production of advanced materials, such as battery cathodes for lithium-ion batteries, due to its excellent electrochemical properties
作用機序
The mechanism by which manganese–nickel (1/5) exerts its effects is primarily through its redox activity. The compound can undergo reversible oxidation and reduction, making it an effective catalyst and electroactive material. In biological systems, manganese and nickel ions can interact with various enzymes and proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
Nickel manganese oxide: This compound has a similar composition but different stoichiometry, resulting in distinct physical and chemical properties.
Lithium nickel manganese cobalt oxides: These are widely used in battery applications and have a more complex composition, including cobalt.
Uniqueness
Manganese–nickel (1/5) is unique due to its specific ratio of manganese to nickel, which imparts distinct electrochemical properties. This makes it particularly valuable in applications requiring high stability and specific redox characteristics .
特性
CAS番号 |
66118-28-3 |
|---|---|
分子式 |
MnNi5 |
分子量 |
348.41 g/mol |
IUPAC名 |
manganese;nickel |
InChI |
InChI=1S/Mn.5Ni |
InChIキー |
SCJPTQWJUFIIEG-UHFFFAOYSA-N |
正規SMILES |
[Mn].[Ni].[Ni].[Ni].[Ni].[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one](/img/structure/B14467627.png)
![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)


![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)


![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)
